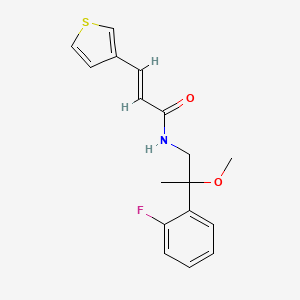

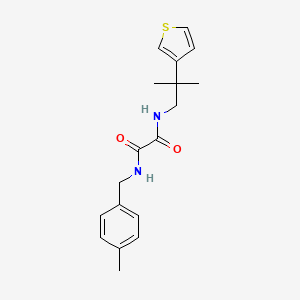

![molecular formula C12H14N4O3 B2863325 {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine CAS No. 790232-42-7](/img/structure/B2863325.png)

{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide to yield the oxadiazole .Molecular Structure Analysis

The molecular structure of this compound includes functionalities such as carbonyl, nitro, and 1,3,4-oxadiazole (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . This reaction is part of a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Aplicaciones Científicas De Investigación

Antifungal Applications

The 1,3,4-oxadiazole derivatives have been reported to possess significant antifungal activity . The structural similarity of “{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine” to these derivatives suggests potential efficacy in treating fungal infections. This could be particularly useful in developing treatments for drug-resistant fungal strains.

Antibacterial Activity Against Salmonella Typhi

Oxadiazole derivatives have shown promising results as antibacterial agents, particularly against Salmonella Typhi . This application is crucial, considering the global burden of typhoid fever and the emergence of antibiotic-resistant strains of the bacteria.

Anti-Tubercular Agents

The compound’s framework is conducive to modification, which can lead to the development of potent anti-tubercular agents . Given the ongoing challenge of tuberculosis worldwide, especially with multi-drug-resistant strains, this application has significant therapeutic potential.

Antioxidant Properties and COVID-19 Treatment

Some 1,3,4-oxadiazole derivatives have been identified as potent antioxidants with applications in treating COVID-19 . The ability to inhibit key enzymes of the SARS-CoV-2 virus positions these derivatives as potential multitarget anti-viral drugs.

Acetylcholinesterase Inhibition

This compound class has been evaluated for its role as an acetylcholinesterase inhibitor . This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are a cornerstone of symptomatic treatment.

Propiedades

IUPAC Name |

N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-4-3-5-10(6-9)16(17)18/h3-6,8,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEYJPONPFPSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

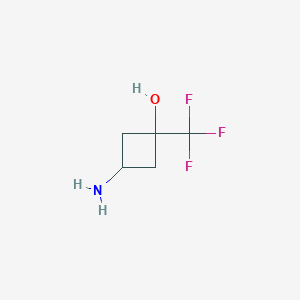

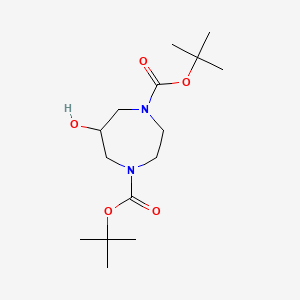

![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)

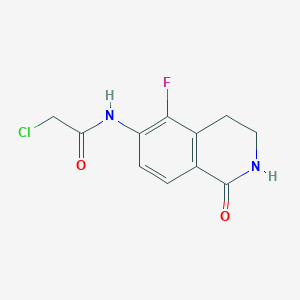

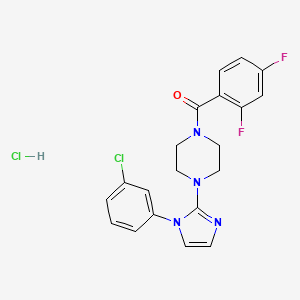

![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)

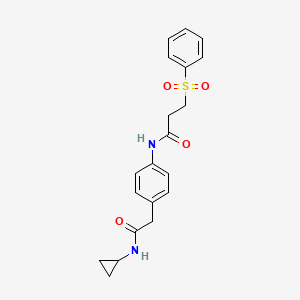

![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

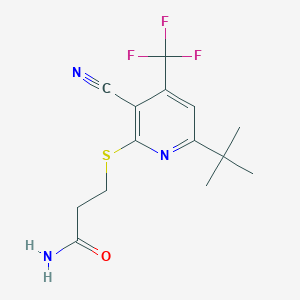

![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)

![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)

![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)